1-(3-Chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione is an organic compound that features both chlorophenyl and hydroxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and 2-hydroxyacetophenone.
Condensation Reaction: These starting materials undergo a Claisen-Schmidt condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide.
Reaction Conditions: The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound might involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Catalysts: Employing catalysts to increase the reaction rate and yield.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols.
Substitution Products: Compounds with new functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of advanced materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione depends on its specific application:
Molecular Targets: It may interact with enzymes or receptors in biological systems.
Pathways Involved: It could modulate specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-3-phenylpropane-1,3-dione: Lacks the hydroxy group.
1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione: Lacks the chlorine atom.
Uniqueness
1-(3-Chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione is unique due to the presence of both chlorophenyl and hydroxyphenyl groups, which can impart distinct chemical and biological properties.
Properties
CAS No. |
5067-21-0 |
---|---|
Molecular Formula |
C15H11ClO3 |
Molecular Weight |
274.70 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione |
InChI |
InChI=1S/C15H11ClO3/c16-11-5-3-4-10(8-11)14(18)9-15(19)12-6-1-2-7-13(12)17/h1-8,17H,9H2 |
InChI Key |
LUGYUAGYSHVYDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC(=O)C2=CC(=CC=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.